molecular formula C14H15NO2 B14907975 N-(3-Isopropylphenyl)furan-2-carboxamide

N-(3-Isopropylphenyl)furan-2-carboxamide

Cat. No.: B14907975
M. Wt: 229.27 g/mol
InChI Key: IHZCKVAXAOUNMR-UHFFFAOYSA-N
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Description

N-(3-Isopropylphenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 3-isopropylphenyl substituent attached to the amide nitrogen. The 3-isopropyl group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions compared to other substituents.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

N-(3-propan-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H15NO2/c1-10(2)11-5-3-6-12(9-11)15-14(16)13-7-4-8-17-13/h3-10H,1-2H3,(H,15,16)

InChI Key

IHZCKVAXAOUNMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Isopropylphenyl)furan-2-carboxamide typically involves the reaction of 3-isopropylaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(3-Isopropylphenyl)furan-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-Isopropylphenyl)furan-2-carboxamide is primarily related to its interaction with biological targets. The furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The isopropylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Variations

The furan-2-carboxamide scaffold is highly modular, with substituents on the phenyl ring dictating physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparative Overview of Furan-2-Carboxamide Derivatives
Compound Name Substituent(s) Key Properties/Applications Structural Insights References
N-(3-Isopropylphenyl)furan-2-carboxamide 3-Isopropyl Not explicitly reported Bulky alkyl group; increased lipophilicity N/A
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitro Crystallography studies Planar central fragment; intramolecular N–H⋯O bonds
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromo Suzuki-Miyaura cross-coupling precursor Halogen facilitates functionalization
Ortho-Fluorofuranyl fentanyl 2-Fluoro (piperidine moiety) Controlled opioid analgesic Fluorine enhances metabolic stability
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide 4-Fluorobenzyl, 4-methoxy Antiviral (targets 2C protein) Dual substituents broaden activity spectrum
Cyprofuram 3-Chloro, tetrahydro-2-oxo-3-furanyl Pesticide (fungicidal activity) Chlorine and cyclic ether enhance reactivity

Key Findings from Structural Studies

  • Planarity and Intramolecular Interactions: The nitro group in N-(2-Nitrophenyl)furan-2-carboxamide induces a planar central C4–C5–N1–C6 fragment, with intramolecular hydrogen bonds (N1⋯O3: 2.615 Å) stabilizing the conformation . By contrast, bulky substituents like 3-isopropyl may disrupt planarity, altering crystal packing or binding interactions.
  • Steric and Electronic Effects :

    • Bromine in N-(4-Bromophenyl)furan-2-carboxamide enables cross-coupling reactions, highlighting the utility of halogenated analogs in synthesis .
    • Fluorine in Ortho-Fluorofuranyl fentanyl enhances metabolic stability and receptor affinity, a common strategy in opioid design .

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